Lasiodonin

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

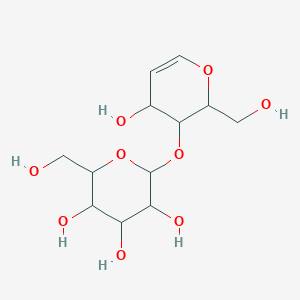

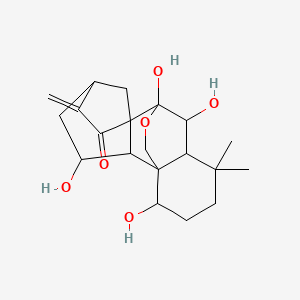

ラシオドニンは、イソドン・ラシオカルプスから単離されたジテルペノイド化合物です。複雑な構造と顕著な生物活性で知られています。 ラシオドニンの分子式は C20H28O6 で、分子量は 364.43 g/mol です 。この化合物は、さまざまな薬理学的特性を持つ天然物のクラスである ent-カウランジテルペノイドの一種です。

準備方法

合成経路と反応条件

ラシオドニンは、主に天然源、特にイソドン・ラシオカルプスの葉から抽出によって得られます 。抽出プロセスは、通常、溶媒抽出に続き、カラムクロマトグラフィーなどのクロマトグラフィー精製技術が含まれます。

工業生産方法

抽出プロセスには、メタノールまたはエタノールなどの有機溶媒を使用して植物材料から化合物を抽出し、その後、純粋な化合物を単離するための精製工程が含まれます .

化学反応の分析

反応の種類

ラシオドニンは、次のようなさまざまな化学反応を起こします。

酸化: ラシオドニンは、酸化されてさまざまな酸化誘導体を形成することができます。

還元: 還元反応は、ラシオドニンに存在する官能基を変えることができます。

置換: 置換反応は、ラシオドニン分子の特定の位置で起こります。

一般的な試薬と条件

酸化: 一般的な酸化剤には、過マンガン酸カリウムと三酸化クロムが含まれます。

還元: 水素化ホウ素ナトリウムと水素化リチウムアルミニウムなどの還元剤が使用されます。

置換: ハロゲンや求核剤などの試薬が、さまざまな条件下で使用されて置換反応が達成されます。

形成される主要な生成物

これらの反応から形成される主要な生成物は、使用された特定の試薬と条件によって異なります。 たとえば、酸化は、ヒドロキシル化またはカルボキシル化誘導体の形成につながる可能性があり、一方、還元はアルコールまたはアルカンの生成につながる可能性があります .

科学研究への応用

化学: ラシオドニンは、ジテルペノイドの化学的挙動を研究するためのモデル化合物として使用されています。

生物学: ラシオドニンは、抗炎症作用、抗腫瘍作用、抗菌作用など、顕著な生物活性を示しています.

医学: ラシオドニンは、がん、糖尿病、炎症性疾患などの治療における潜在的な治療用途について調査されています.

産業: ラシオドニンは、産業では広く使用されていませんが、その独自の特性により、新しい医薬品や生物活性剤を開発するための注目すべき化合物となっています.

科学的研究の応用

Chemistry: Lasiodonin is used as a model compound for studying the chemical behavior of diterpenoids.

作用機序

ラシオドニンの作用機序には、さまざまな分子標的および経路との相互作用が含まれます。ラシオドニンは、アポトーシスを誘導し、細胞増殖を阻害することにより、がん細胞の増殖を阻害することが示されています。 ラシオドニンは、PI3K/Akt および MAPK 経路などの細胞生存とアポトーシスに関与する特定のシグナル伝達経路を標的としています 。 さらに、ラシオドニンは、プロ炎症性サイトカインの産生を調節することにより、抗炎症効果を発揮します .

類似化合物との比較

ラシオドニンは、オリドニンやエンミンなどの他の ent-カウランジテルペノイドと構造的に類似しています 。ラシオドニンは、これらの化合物とは異なる独自の特性を持っています。

オリドニン: ラシオドニンとオリドニンはどちらも類似したコア構造を共有していますが、ラシオドニンには、その独特の生物活性を寄与する追加のヒドロキシル基があります.

エンミン: エンミンは、類似の構造を持つ別の ent-カウランジテルペノイドですが、ラシオドニンに存在するいくつかの官能基を欠いており、薬理学的特性に違いが見られます.

結論

ラシオドニンは、さまざまな科学分野において大きな可能性を秘めた魅力的なジテルペノイド化合物です。その独特の構造と多様な生物活性により、研究や潜在的な治療用途に適した貴重な化合物となっています。その作用機序を完全に解明し、産業での可能性を調査するためには、さらなる研究が必要です。

特性

IUPAC Name |

3,9,10,15-tetrahydroxy-12,12-dimethyl-6-methylidene-17-oxapentacyclo[7.6.2.15,8.01,11.02,8]octadecan-7-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H28O6/c1-9-10-6-11(21)13-18-8-26-20(25,19(13,7-10)15(9)23)16(24)14(18)17(2,3)5-4-12(18)22/h10-14,16,21-22,24-25H,1,4-8H2,2-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HLVWYILWVYNUAJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCC(C23C1C(C(C45C2C(CC(C4)C(=C)C5=O)O)(OC3)O)O)O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H28O6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

364.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

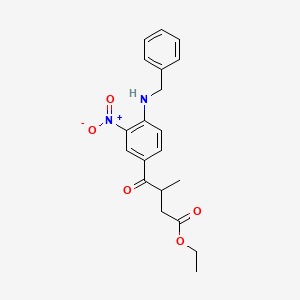

![Bis(2-methoxycarbonyl-8-methyl-8-azabicyclo[3.2.1]octan-3-yl) 3,4-diphenylcyclobutane-1,2-dicarboxylate](/img/structure/B12108749.png)

![1-[1-(Aminomethyl)cycloheptyl]propan-1-ol](/img/structure/B12108783.png)